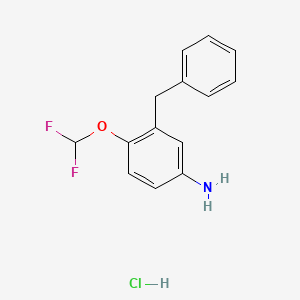
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H13F2NO•HCl and a molecular weight of 285.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride consists of 14 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is 285.72 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis of Heterocycles
- Research Context : In a study by Kollenz et al. (1977), 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione reacts with aldehydes or ketones, including aniline derivatives, to produce 1,3-dioxin-4-ones. This highlights the role of aniline compounds in synthesizing complex organic structures, possibly including 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Kollenz, Ziegler, Ott, & Kriwetz, 1977).
Spectroscopic Studies
- Research Findings : In a 2014 study, the Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline were recorded and analyzed. This study is significant for understanding the vibrational, structural, and electronic properties of similar aniline compounds, including 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Saravanan, Balachandran, & Viswanathan, 2014).
Intramolecular Catalysis
- Application in Catalysis : A 1976 study by Hawkins explored the hydrolysis of phthalanilic acids, which are structurally related to aniline derivatives. Such studies could provide insights into catalytic processes involving 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Hawkins, 1976).
Polymer Chemistry
- Synthesis and Applications : Andreu et al. (2006) discussed the synthesis of benzoxazines derived from aniline and 4-hydroxybenzoic acid. This research has implications for the synthesis and application of polymers using aniline derivatives like 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Andreu, Espinosa, Galià, Cádiz, Ronda, & Reina, 2006).
Antimicrobial Activity
- Pharmaceutical Applications : Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives using aniline compounds, testing them for antimicrobial activity. This suggests potential pharmaceutical applications for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Habib, Hassan, & El‐Mekabaty, 2013).
Direct Conversion Processes
- Chemical Transformations : Baigrie et al. (1972) explored the reaction of aniline with various agents, leading to different chemical transformations. Such research is essential for understanding the reactions and potential applications of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride in various synthesis processes (Baigrie, Cadogan, Mitchell, Robertson, & Sharp, 1972).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Difluoromethoxy)aniline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . It is advised to store in a well-ventilated place and keep the container tightly closed .
Propriétés
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRNWEKCFCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

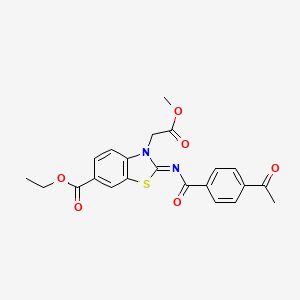
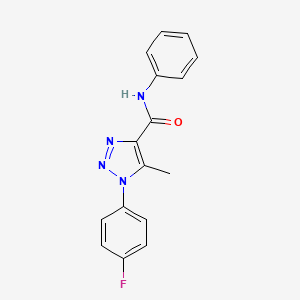
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
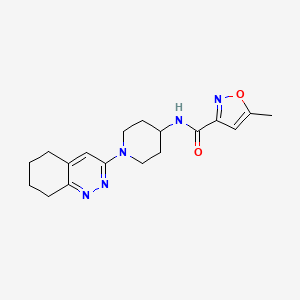
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)


![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)

![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)

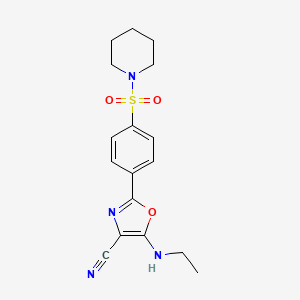
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)